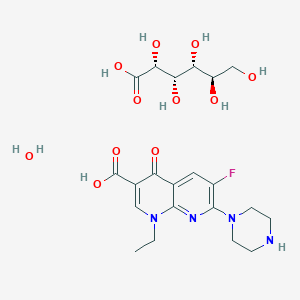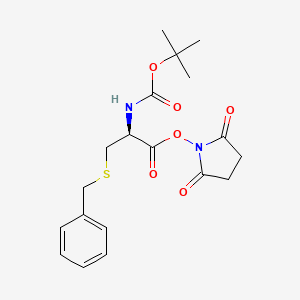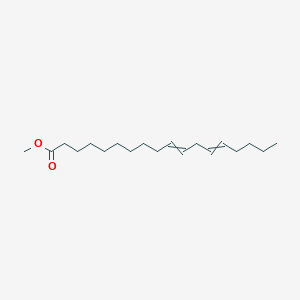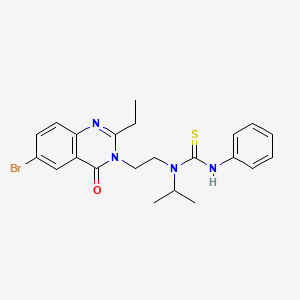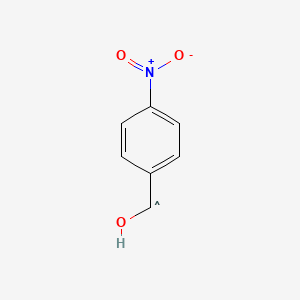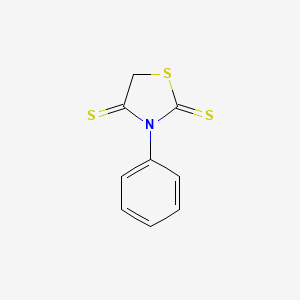
2,4-Thiazolidinedithione, 3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Thiazolidinedithione, 3-phenyl- is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedithione, 3-phenyl- typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. This reaction is often carried out in the presence of catalysts such as BF3 and p-toluenesulfonic acid (PTSA) to form thiazolidine derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCRs) and green chemistry approaches to improve selectivity, purity, and yield. These methods often employ nano-catalysis and environmentally friendly solvents to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 2,4-Thiazolidinedithione, 3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit different biological activities and properties .
科学研究应用
2,4-Thiazolidinedithione, 3-phenyl- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new drugs and materials .
Biology: In biological research, 2,4-Thiazolidinedithione, 3-phenyl- is studied for its potential antimicrobial, antioxidant, and anti-inflammatory properties. It has shown promise in inhibiting the growth of various bacterial and fungal strains .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an antihyperglycemic agent and its role in improving insulin resistance through PPAR-γ receptor activation .
Industry: In the industrial sector, 2,4-Thiazolidinedithione, 3-phenyl- is utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties .
作用机制
The mechanism of action of 2,4-Thiazolidinedithione, 3-phenyl- involves its interaction with specific molecular targets and pathways. One of the key mechanisms is the activation of PPAR-γ receptors, which play a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced blood glucose levels . Additionally, the compound’s antioxidant properties help in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
相似化合物的比较
1,2,4-Triazolidine-3-thiones: These compounds share a similar thiazolidine ring structure and exhibit potent acetylcholinesterase inhibitory activity.
2,4-Disubstituted Thiazoles: These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness: 2,4-Thiazolidinedithione, 3-phenyl- stands out due to its unique combination of sulfur and nitrogen atoms in the thiazolidine ring, which enhances its pharmacological properties. Its ability to activate PPAR-γ receptors and exhibit antioxidant activity makes it a valuable compound in medicinal chemistry .
属性
分子式 |
C9H7NS3 |
|---|---|
分子量 |
225.4 g/mol |
IUPAC 名称 |
3-phenyl-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C9H7NS3/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI 键 |
RZPPUTLHTBENAJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=S)N(C(=S)S1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


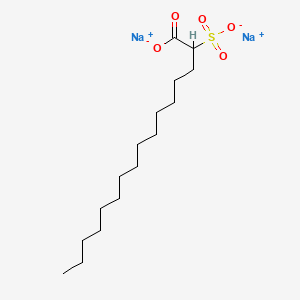
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
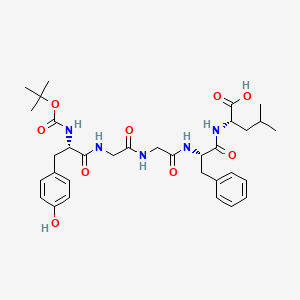
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
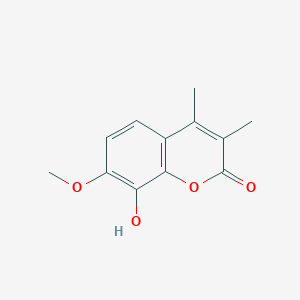

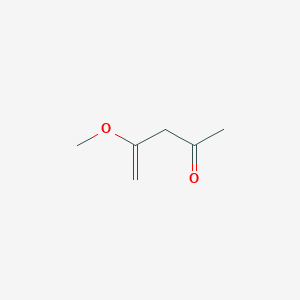
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
